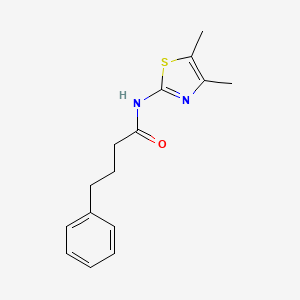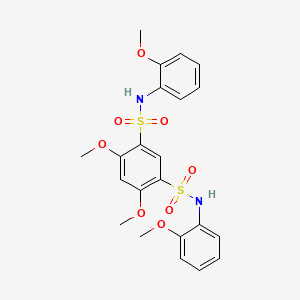![molecular formula C21H12N2O9 B4571297 {5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID CAS No. 104972-17-0](/img/structure/B4571297.png)
{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID
概要
説明
{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID is a complex organic compound with a unique structure that includes two isoindole-1,3-dione groups and a carboxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID typically involves the reaction of phthalic anhydride with glycine to form the isoindole-1,3-dione structure. This intermediate is then further reacted with chloroacetic acid under controlled conditions to introduce the carboxymethyl group. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The isoindole-1,3-dione groups can be reduced to form isoindoline derivatives.
Substitution: The hydrogen atoms on the isoindole rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, isoindoline derivatives, and various substituted isoindole compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, {5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals also makes it valuable in catalysis and material science.
作用機序
The mechanism of action of {5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the isoindole-1,3-dione groups can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of {5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID.
Glycine: An amino acid used in the initial step of the synthesis.
Chloroacetic Acid: Used to introduce the carboxymethyl group.
Uniqueness
What sets this compound apart from similar compounds is its dual isoindole-1,3-dione structure, which provides unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[5-[2-(carboxymethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O9/c24-15(25)7-22-18(29)11-3-1-9(5-13(11)20(22)31)17(28)10-2-4-12-14(6-10)21(32)23(19(12)30)8-16(26)27/h1-6H,7-8H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHJULDETGJGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC(=O)O)C(=O)N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365536 | |
| Record name | 2H-Isoindole-2-acetic acid, 5,5'-carbonylbis[1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104972-17-0 | |
| Record name | 2H-Isoindole-2-acetic acid, 5,5'-carbonylbis[1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4571227.png)

![5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4571235.png)
![N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B4571239.png)
![(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B4571240.png)
![(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B4571242.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B4571247.png)
![4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline](/img/structure/B4571255.png)
![methyl 4-[({[4-(1,1-dimethylpropyl)cyclohexyl]amino}carbonyl)amino]benzoate](/img/structure/B4571259.png)

![4-PROPYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B4571286.png)
![4-METHYL-2-NITROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER](/img/structure/B4571289.png)
![N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4571294.png)
